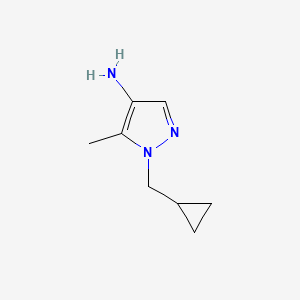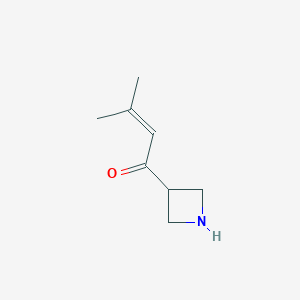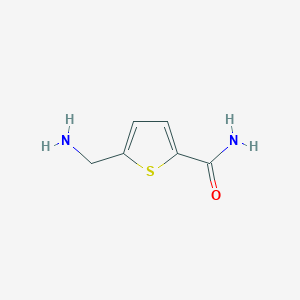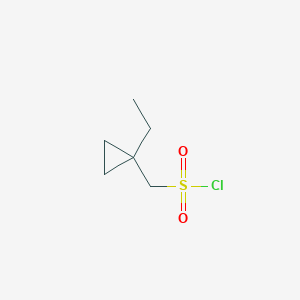![molecular formula C10H8OS2 B13160059 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the desired product. For instance, the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base like pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: The compound can be used in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence its activity .
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with one thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: A compound with a trifluoromethyl group and an ethanamine group attached to the thiophene ring[][3].
Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.
Uniqueness: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is unique due to its structure, featuring two thiophene rings connected via an ethanone group. This structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H8OS2 |
|---|---|
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-(3-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
Clé InChI |
HKQUXXDCOLIQMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
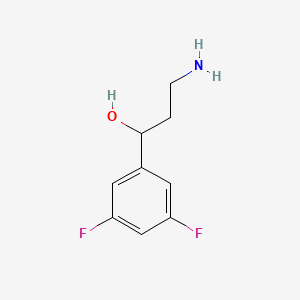
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
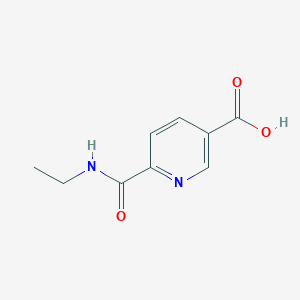
![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
